2-Pyridineethanol, 6-bromo-beta,beta-difluoro-
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Overview
Description
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is a chemical compound characterized by the presence of a pyridine ring substituted with a bromine atom at the 6th position and two fluorine atoms at the beta position of the ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- typically involves the bromination and fluorination of pyridine derivatives. One common method includes the use of bromine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce various pyridine derivatives.
Scientific Research Applications
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol, 5-bromo-beta,beta-difluoro-: Similar structure but with bromine at the 5th position.
2-Pyridineethanol, 6-chloro-beta,beta-difluoro-: Chlorine substituent instead of bromine.
2-Pyridineethanol, 6-bromo-beta,beta-dichloro-: Chlorine substituents instead of fluorine.
Uniqueness
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-3-1-2-5(11-6)7(9,10)4-12/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOREUQLAGTLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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